molecular formula C7H7AsNa2O3 B12658084 Disodium p-tolylarsonate CAS No. 94313-58-3

Disodium p-tolylarsonate

Katalognummer: B12658084
CAS-Nummer: 94313-58-3
Molekulargewicht: 260.03 g/mol
InChI-Schlüssel: PHPFBGWPXWZIEQ-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Disodium p-tolylarsonate can be synthesized through the reaction of p-toluidine with arsenic acid, followed by neutralization with sodium hydroxide. The general reaction scheme is as follows:

    Reaction of p-toluidine with arsenic acid: [ \text{C}_7\text{H}_9\text{N} + \text{H}_3\text{AsO}_4 \rightarrow \text{C}_7\text{H}_9\text{AsO}_3 + \text{NH}_3 ]

    Neutralization with sodium hydroxide: [ \text{C}_7\text{H}_9\text{AsO}_3 + 2\text{NaOH} \rightarrow \text{C}_7\text{H}_7\text{AsNa}_2\text{O}_3 + 2\text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Disodium p-tolylarsonate undergoes various chemical reactions, including:

    Oxidation: The arsenic atom can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to form different arsenic-containing species.

    Substitution: The tolyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Higher oxidation state arsenic compounds.

    Reduction: Reduced arsenic species.

    Substitution: A variety of substituted arsonate compounds.

Wissenschaftliche Forschungsanwendungen

Disodium p-tolylarsonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of disodium p-tolylarsonate involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is the basis for its potential therapeutic effects, such as antimicrobial and anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Disodium methylarsonate: Similar structure but with a methyl group instead of a tolyl group.

    Disodium phenylarsenate: Contains a phenyl group instead of a tolyl group.

    Disodium arsanilate: Contains an aniline group instead of a tolyl group.

Uniqueness

Disodium p-tolylarsonate is unique due to the presence of the tolyl group, which imparts distinct chemical properties and reactivity compared to other organoarsenic compounds. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

94313-58-3

Molekularformel

C7H7AsNa2O3

Molekulargewicht

260.03 g/mol

IUPAC-Name

disodium;(4-methylphenyl)-dioxido-oxo-λ5-arsane

InChI

InChI=1S/C7H9AsO3.2Na/c1-6-2-4-7(5-3-6)8(9,10)11;;/h2-5H,1H3,(H2,9,10,11);;/q;2*+1/p-2

InChI-Schlüssel

PHPFBGWPXWZIEQ-UHFFFAOYSA-L

Kanonische SMILES

CC1=CC=C(C=C1)[As](=O)([O-])[O-].[Na+].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.